

# Introduction: The Intersection of Thiazole and Benzoic Acid

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## Compound of Interest

Compound Name: 3-(1,3-Thiazol-4-yl)benzoic acid

CAS No.: 1083368-99-3

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The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in a wide range of intermolecular interactions.[1] Similarly, the benzoic acid functional group is a cornerstone in drug design, influencing solubility and forming robust hydrogen bonds. The molecule **3-(1,3-Thiazol-4-yl)benzoic acid** combines these two critical pharmacophores, making its solid-state properties a subject of considerable importance for drug development professionals.

Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount, as it governs fundamental physicochemical properties such as melting point, solubility, dissolution rate, and stability.[2] This guide addresses the current knowledge gap regarding the crystal structure of **3-(1,3-Thiazol-4-yl)benzoic acid** by providing a predictive framework and a practical, field-proven methodology for its experimental determination.

## Predictive Structural Analysis: Unraveling Supramolecular Architecture

In the absence of experimental data, we can predict the most probable crystalline arrangement by analyzing the molecule's functional groups and their propensity to form stable, recurring

patterns known as supramolecular synthons.[3][4]

## Key Molecular Features and Hydrogen Bonding Potential

The structure of **3-(1,3-Thiazol-4-yl)benzoic acid** contains distinct hydrogen bond donors and acceptors:

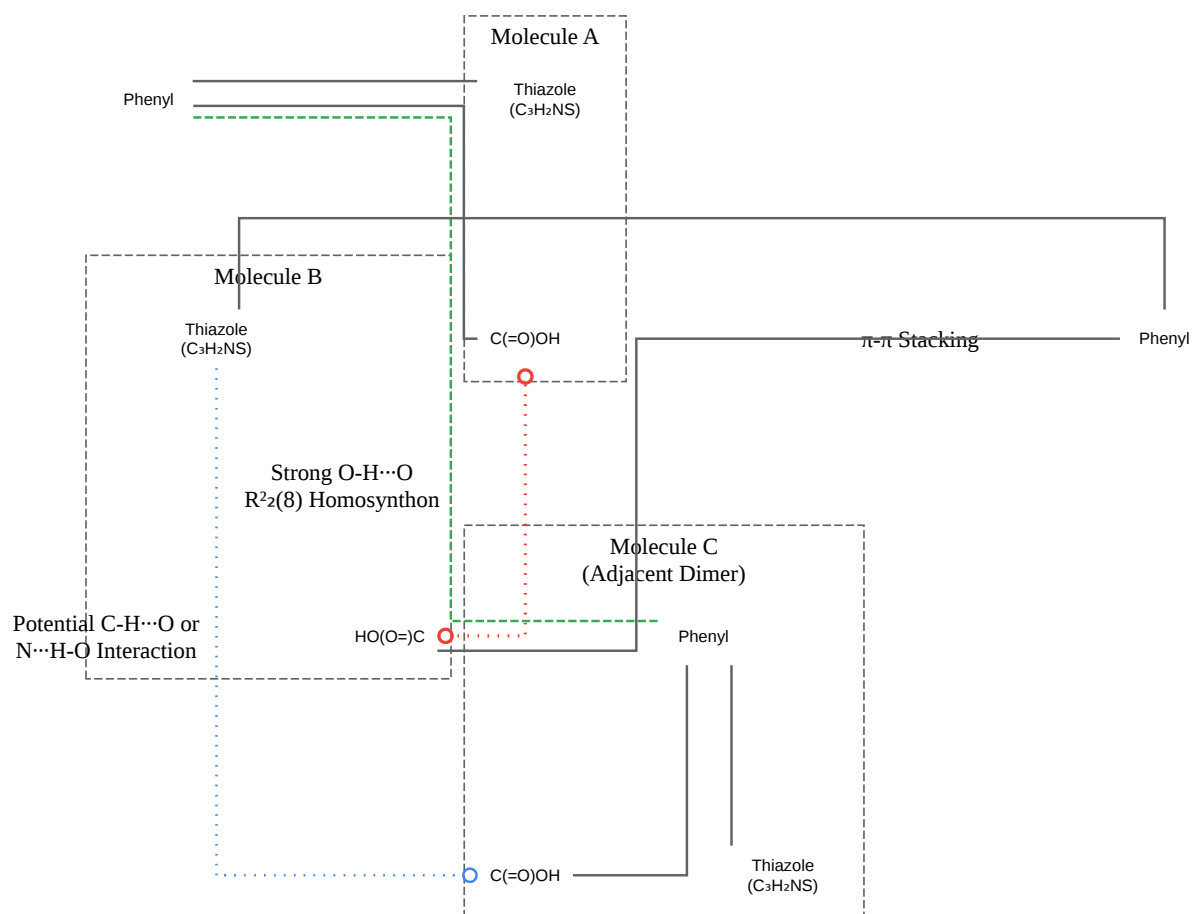
- **Hydrogen Bond Donor:** The hydroxyl proton of the carboxylic acid group (-COOH).
- **Hydrogen Bond Acceptors:** The carbonyl oxygen of the carboxylic acid, the nitrogen atom of the thiazole ring, and potentially the sulfur atom of the thiazole ring through weaker interactions.[5][6]

## Dominant Supramolecular Synthons

Given the functional groups present, several key intermolecular interactions are anticipated to govern the crystal packing.

- **The Carboxylic Acid Dimer:** The most robust and predictable interaction for carboxylic acids is the formation of a centrosymmetric dimer via a pair of O—H...O hydrogen bonds, creating a characteristic R<sup>2</sup><sub>2</sub>(8) ring motif.[7] This synthon is exceptionally stable and is the dominant feature in the crystal structures of benzoic acid and many of its derivatives.[8][9] It is highly probable that this dimer will be the primary building block in the crystal structure of the title compound.
- **Thiazole-Mediated Interactions:** The nitrogen atom of the thiazole ring is a strong hydrogen bond acceptor.[6] While the carboxylic acid dimer is favored, it is possible for the thiazole nitrogen to participate in secondary hydrogen bonding networks, such as C—H...N or weaker O—H...N interactions, linking the primary dimers into chains, sheets, or a 3D framework.[10]
- **Weak Hydrogen Bonds and π-π Stacking:** Weaker C—H...O and C—H...S hydrogen bonds, along with π-π stacking interactions between the phenyl and thiazole rings, are expected to play a crucial role in the overall stabilization and dense packing of the crystal structure.[11]

## Predicted Intermolecular Interactions Diagram



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Caption: Predicted supramolecular assembly of **3-(1,3-Thiazol-4-yl)benzoic acid**.

# Experimental Methodology for Crystal Structure Determination

This section outlines a comprehensive, field-proven protocol for obtaining and analyzing the crystal structure of **3-(1,3-Thiazol-4-yl)benzoic acid**.

## Synthesis and Purification

A plausible synthetic route involves the Hantzsch thiazole synthesis.

Step-by-step Protocol:

- **Reactants:** Start with 3-formylbenzoic acid and convert it to 3-(bromoacetyl)benzoic acid using a suitable brominating agent.
- **Cyclization:** React the resulting  $\alpha$ -bromoketone with thioformamide in a suitable solvent like ethanol.
- **Workup and Purification:** Upon completion of the reaction (monitored by TLC), perform an aqueous workup to remove inorganic byproducts. The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane, to yield pure **3-(1,3-Thiazol-4-yl)benzoic acid**.<sup>[12][13]</sup>

## Single Crystal Growth

The growth of diffraction-quality single crystals is the most critical and often challenging step. Several methods should be attempted in parallel.

Crystallization Method	Protocol	Rationale
Slow Evaporation	Dissolve the purified compound in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) to near-saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days at a constant temperature.	Simple and effective for many organic compounds. The slow reduction in solvent volume gradually increases supersaturation, promoting ordered crystal growth.
Vapor Diffusion	Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).	The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization in a highly controlled manner.
Cooling Crystallization	Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below.	For compounds with a significant temperature-dependent solubility. Slow cooling prevents rapid precipitation and encourages the formation of large, well-ordered crystals.

## Single-Crystal X-ray Diffraction (SC-XRD)

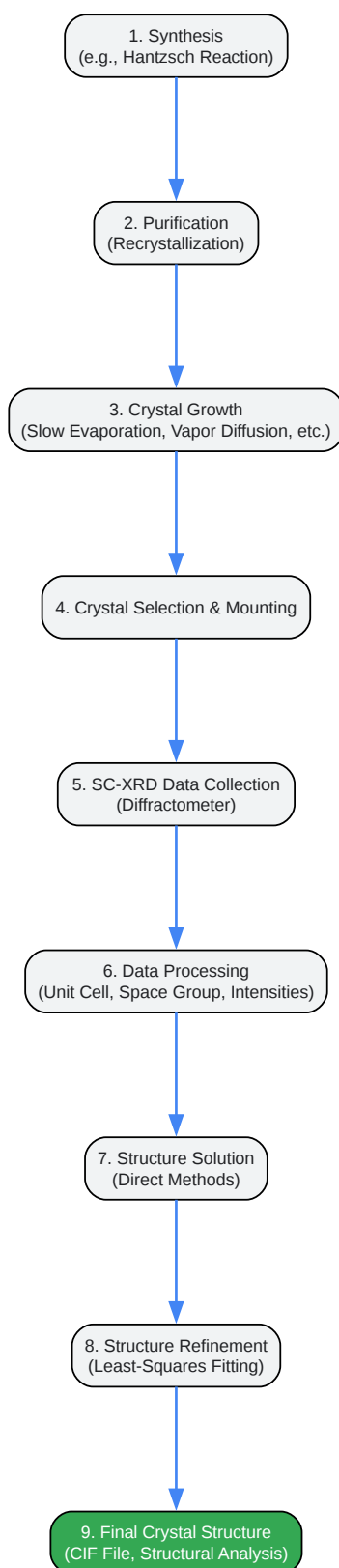
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.<sup>[14][15][16]</sup>

Step-by-step Workflow:

- **Crystal Selection & Mounting:** A suitable crystal (typically 0.1-0.3 mm in size, clear, with well-defined faces) is selected under a microscope and mounted on a goniometer head.

- **Data Collection:** The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen (typically to 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[2]
- **Data Processing:** The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted spots are integrated, scaled, and corrected for experimental factors (e.g., absorption).
- **Structure Solution:** The phase problem is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.
- **Structure Refinement:** An atomic model is built into the electron density map. The positions and displacement parameters of all non-hydrogen atoms are refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the calculated data from the model. Hydrogen atoms are typically located from the difference Fourier map and refined.

## Experimental Workflow Diagram



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Caption: A comprehensive workflow for the determination of crystal structure.

## Key Crystallographic Parameters

The final output of a successful SC-XRD experiment is a set of crystallographic data, typically presented in a Crystallographic Information File (CIF).

Parameter	Description
Formula, Molar Mass	Chemical formula and weight of the asymmetric unit.
Crystal System	One of seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell.
Space Group	Describes the symmetry elements within the unit cell (e.g., $P2_1/c$ ).
Unit Cell Dimensions	The lengths (a, b, c in Å) and angles ( $\alpha$ , $\beta$ , $\gamma$ in °) of the unit cell.
Z	The number of molecules in the unit cell.
R-factors (R1, wR2)	Residual factors indicating the goodness-of-fit between the calculated and observed diffraction data. Lower values signify a better fit.

## Implications for Drug Development and Materials Science

A definitive crystal structure provides invaluable insights that directly impact the development of **3-(1,3-Thiazol-4-yl)benzoic acid** as a potential therapeutic agent or functional material.

- **Polymorphism:** The molecule may exist in multiple crystalline forms (polymorphs) with different packing arrangements. Each polymorph can have unique solubility and stability profiles, making polymorph screening essential for pharmaceutical development.
- **Solubility and Bioavailability:** The strength of the intermolecular interactions, particularly the hydrogen bonds, directly influences the energy required to break the crystal lattice, which in turn affects solubility and dissolution rate—key determinants of bioavailability.<sup>[17]</sup>

- Crystal Engineering: Knowledge of the primary synthons allows for a rational "crystal engineering" approach to design co-crystals with other molecules (co-formers) to deliberately modify physicochemical properties like solubility or stability.[8][17]

## Conclusion

While the crystal structure of **3-(1,3-Thiazol-4-yl)benzoic acid** remains to be experimentally determined, a robust predictive analysis based on the principles of supramolecular chemistry points towards a structure dominated by the classic carboxylic acid dimer. This primary motif is likely complemented by a network of weaker hydrogen bonds and  $\pi$ - $\pi$  stacking interactions involving the thiazole and phenyl rings. This guide provides a detailed, actionable methodology for researchers to pursue the synthesis, crystallization, and ultimate structural determination of this compound via single-crystal X-ray diffraction. The resulting structural information will be a critical asset in advancing the development of this promising molecule in either a pharmaceutical or material science context.

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